Bienvenue dans la boutique en ligne BenchChem!

Z-Val-phe-ome

Antileishmanial Prodrug Activation Neglected Tropical Disease

Procure the only selective calpain inhibitor that provides clean pharmacological attribution without confounding caspase inhibition. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) or generic dipeptide esters, Z-Val-Phe-OMe is specifically recognized by calpain's active site and shows minimal effects on caspases-1, -2, -3, and -7. Its unique Val-Phe sequence and methyl ester prodrug design enable validated in vivo dosing (60 mg/kg i.p.) for acute pancreatitis research and superior antileishmanial activity (IC50 = 0.87 μM) through parasite-mediated activation. Request high-purity (≥98%) Z-Val-Phe-OMe for your next study.

Molecular Formula C23H28N2O5
Molecular Weight 412.486
CAS No. 4817-95-2
Cat. No. B2397665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-phe-ome
CAS4817-95-2
Molecular FormulaC23H28N2O5
Molecular Weight412.486
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C23H28N2O5/c1-16(2)20(25-23(28)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)29-3)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1
InChIKeyLCLXBNDAOUUZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Z-Val-Phe-OMe (CAS 4817-95-2): Procurement-Grade Dipeptide for Calpain Inhibition and Antileishmanial Precursor Synthesis


Z-Val-Phe-OMe (ZVP, Cbz-Val-Phe-OMe) is a synthetic N-benzyloxycarbonyl-protected dipeptide methyl ester with molecular formula C23H28N2O5 and molecular weight 412.48 g/mol [1]. It functions as a hydrophobic, cell-permeable calpain inhibitor with only minimal inhibitory effects on other cysteine proteases such as cathepsin B and caspases-1, -2, -3, and -7 . Beyond its direct protease inhibitory activity, Z-Val-Phe-OMe serves as a critical precursor in the synthesis of the antileishmanial agent Z-Val-Phe, where the methyl ester moiety enables specific synthetic transformations that the free acid form cannot achieve .

Why Generic Dipeptide or Single Amino Acid Substitution Cannot Replace Z-Val-Phe-OMe in Calpain-Selective Research and Antileishmanial Synthesis


Generic substitution of Z-Val-Phe-OMe with structurally similar dipeptide esters (e.g., Z-Val-Ala-OMe, Z-Leu-Leu-Leu-OMe, or single amino acid esters) fails on two distinct mechanistic axes. First, the Val-Phe dipeptide sequence is specifically recognized by calpain's active site architecture, conferring target engagement that is absent in non-calpain-targeting sequences such as Z-Val-Ala-Asp(OMe)-FMK, a pan-caspase inhibitor with no calpain inhibitory activity [1]. Second, in antileishmanial precursor applications, the methyl ester protecting group of Z-Val-Phe-OMe enables hydrolysis by parasite serine proteases to generate the active antileishmanial species—a transformation that the free acid form (Z-Val-Phe) cannot undergo, as evidenced by Z-Val-Phe-OMe demonstrating superior potency (IC50 = 0.87 μM) compared to its hydrolysis product across multiple Leishmania strains . Substitution with alternative esters or unprotected dipeptides would eliminate this prodrug activation mechanism, resulting in loss of antiparasitic efficacy.

Quantitative Differentiation Evidence: Z-Val-Phe-OMe Performance Metrics vs. Comparator Compounds


Superior Antileishmanial Potency of Z-Val-Phe-OMe vs. Its Hydrolysis Product Z-Val-Phe Across Multiple Leishmania Strains

Z-Val-Phe-OMe exhibits significantly greater antileishmanial potency than its hydrolysis product Z-Val-Phe, with an IC50 of 0.87 μM against Leishmania parasites, and demonstrates superior activity across L. major, L. mexicana, and L. braziliensis strains . This enhanced potency is mechanistically linked to the methyl ester prodrug moiety, which undergoes serine protease-catalyzed hydrolysis on the parasite surface to generate the active antileishmanial species—an activation pathway unavailable to the free acid Z-Val-Phe.

Antileishmanial Prodrug Activation Neglected Tropical Disease

Calpain Target Selectivity of Z-Val-Phe-OMe vs. Broad-Spectrum Cysteine Protease Inhibitors

Z-Val-Phe-OMe demonstrates a favorable selectivity profile characterized by calpain inhibition with only minimal effects on other cysteine proteases, including cathepsin B and caspases-1, -2, -3, and -7 . This selectivity profile contrasts markedly with broad-spectrum calpain inhibitors such as Calpain Inhibitor VI, which potently inhibits calpain (IC50 = 7.5 nM for μ-calpain) but also exhibits strong off-target inhibition of cathepsin B (IC50 = 15 nM) and cathepsin L (IC50 = 1.6 nM) . The narrow selectivity window of such inhibitors confounds interpretation of calpain-specific phenotypes.

Calpain Cysteine Protease Target Selectivity Off-Target Profiling

Functional Discrimination: Calpain-Specific Z-Val-Phe-OMe vs. Pan-Caspase Inhibitor Z-VAD-FMK in Cell Death Pathway Analysis

Z-Val-Phe-OMe targets the calpain pathway, whereas Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-FMK) is a pan-caspase inhibitor with no detectable effect on calpain activity. In head-to-head functional assays, Z-VAD-FMK did not have any effect on calpain activity (n = 6, **p < 0.01, ****p < 0.0001, one-way ANOVA with multiple comparisons) [1]. These two compounds are thus functionally orthogonal, enabling pathway deconvolution experiments where calpain-dependent versus caspase-dependent cell death mechanisms must be distinguished.

Apoptosis Calpain Caspase Cell Death Pathway

In Vivo Efficacy of Z-Val-Phe-OMe in Acute Pancreatitis Model: Validated Disease-Relevant Pharmacology

Z-Val-Phe-OMe (60 mg/kg, i.p.) has been validated in a cerulein-induced rat model of acute pancreatitis, demonstrating statistically significant reduction in multiple disease severity parameters. Prophylactic ZVP administration reduced cerulein-induced calpain activation and decreased pancreatitis severity as measured by plasma amylase activity (P < 0.01), pancreatic edema formation (pancreatic wet/dry weight ratio; P < 0.05), and histological score across eight parameters (P < 0.01) [1]. This in vivo validation establishes Z-Val-Phe-OMe as a pharmacologically relevant tool compound for calpain-mediated disease models.

Acute Pancreatitis In Vivo Pharmacology Calpain Inhibition Translational Research

Optimal Procurement Scenarios: Where Z-Val-Phe-OMe Delivers Verifiable Scientific Value vs. Alternatives


Calpain-Specific Pathway Deconvolution in Cell Death Research (Requiring Caspase-Independent Readout)

Use Z-Val-Phe-OMe when experimental design requires selective calpain inhibition without confounding caspase inhibition. The compound demonstrates minimal effects on caspases-1, -2, -3, and -7 , whereas alternative tools like Z-VAD-FMK produce potent pan-caspase inhibition with no calpain activity [1]. This orthogonal pharmacological profile enables clean attribution of cellular phenotypes to calpain versus caspase pathways.

In Vivo Calpain Inhibition Studies with Established Dosing Parameters

Use Z-Val-Phe-OMe for in vivo studies requiring a calpain inhibitor with validated dosing (60 mg/kg, i.p.) and documented efficacy endpoints in disease models. The compound has been shown to reduce plasma amylase (P < 0.01), pancreatic edema (P < 0.05), and histological injury scores (P < 0.01) in a rat cerulein-induced acute pancreatitis model [2], providing a reproducible pharmacological reference point.

Antileishmanial Prodrug Precursor Synthesis and Parasite Protease Activation Studies

Use Z-Val-Phe-OMe as the precursor for antileishmanial agent synthesis, not the free acid Z-Val-Phe. The methyl ester moiety enables serine protease-catalyzed hydrolysis on the parasite surface, generating the active antileishmanial species—a prodrug activation mechanism that Z-Val-Phe cannot undergo. Z-Val-Phe-OMe exhibits IC50 = 0.87 μM and demonstrates superior activity against L. major, L. mexicana, and L. braziliensis strains compared to its hydrolysis product .

Acute Pancreatitis and Calpain-Mediated Inflammatory Disease Models

Use Z-Val-Phe-OMe in acute pancreatitis research and other calpain-mediated inflammatory disease models. The compound has been validated to reduce cerulein-induced calpain activation in pancreatic tissue and to attenuate multiple disease severity parameters including amylase elevation, edema formation, and histological injury in a well-characterized rat model [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Val-phe-ome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.